molecular formula C21H22N2O8 B586488 (R)-10-Monohydroxy-10,11-dihydro Carbamazepine O-|A-D-Glucuronide Sodium Salt CAS No. 104746-01-2

(R)-10-Monohydroxy-10,11-dihydro Carbamazepine O-|A-D-Glucuronide Sodium Salt

Cat. No.: B586488
CAS No.: 104746-01-2
M. Wt: 430.4 g/mol
InChI Key: CMBFCYCIYDPVRG-PORHTEBOSA-N
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Description

Kaempferol-3-Glucuronide is a kaempferol O-glucuronide that is kaempferol with a β-D-glucosiduronic acid residue attached at the 3-position . It’s a metabolite of kaempferol, a natural flavonoid found in many fruits and vegetables .


Molecular Structure Analysis

Kaempferol-3-Glucuronide has a molecular formula of C21H18O12, an average mass of 462.360 Da, and a monoisotopic mass of 462.079834 Da .


Physical and Chemical Properties Analysis

Kaempferol-3-Glucuronide has a density of 1.9±0.1 g/cm3, a boiling point of 876.8±65.0 °C at 760 mmHg, and a melting point of 189-191 °C .

Mechanism of Action

Kaempferol-3-Glucuronide is known for its anti-inflammatory effects. It can significantly inhibit various pro-inflammatory mediators, such as IL-1β, NO, PGE2, and LTB4, and upregulate the secretion of the anti-inflammatory cytokine IL-10 .

Safety and Hazards

According to the MSDS, Kaempferol-3-Glucuronide may cause skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3). It should be stored in a cool place, with the container kept tightly closed, in a dry and well-ventilated place .

Properties

CAS No.

104746-01-2

Molecular Formula

C21H22N2O8

Molecular Weight

430.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(5R)-11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H22N2O8/c22-21(29)23-12-7-3-1-5-10(12)9-14(11-6-2-4-8-13(11)23)30-20-17(26)15(24)16(25)18(31-20)19(27)28/h1-8,14-18,20,24-26H,9H2,(H2,22,29)(H,27,28)/t14-,15+,16+,17-,18+,20-/m1/s1

InChI Key

CMBFCYCIYDPVRG-PORHTEBOSA-N

Isomeric SMILES

C1[C@H](C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

SMILES

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)OC4C(C(C(C(O4)C(=O)[O-])O)O)O.[Na+]

Canonical SMILES

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)OC4C(C(C(C(O4)C(=O)O)O)O)O

Synonyms

(10R)-5-(Aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl β-D-Glucopyranosiduronic Acid Sodium Salt;  (R)-(Aminocarbonyl)-10,11-dihydro-_x000B_5H-dibenz[b,f]azepin-10-yl β-D-Glucopyranosiduronic Acid Sodium Salt;  R-Licarbazepine Glucuronide Sodium Sa

Origin of Product

United States

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